2,3-Difluoro-4-methylbenzonitrile

描述

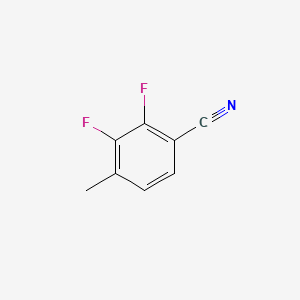

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENILJFVUHUBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590649 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508203-48-3 | |

| Record name | 2,3-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2,3 Difluoro 4 Methylbenzonitrile and Analogues

Established Synthetic Routes to Substituted Benzonitriles

The preparation of substituted benzonitriles is a fundamental transformation in organic chemistry. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules.

Conventional Multistep Preparations of Difluorinated Benzonitriles

The synthesis of difluorinated benzonitriles often involves multistep reaction sequences. A common approach begins with a suitably substituted aniline (B41778) derivative. For instance, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and finally cyanidation to yield the target molecule. researchgate.net

Another established method is the Sandmeyer reaction, which converts an aryl diazonium salt into a benzonitrile (B105546) using a copper(I) cyanide catalyst. nih.govorgosolver.com This reaction is a cornerstone in aromatic chemistry and provides a reliable route to various substituted benzonitriles. numberanalytics.com For example, 2-chloro-5-trifluoromethyl-benzonitrile is produced via a Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline. acs.org

The synthesis of benzonitriles can also be achieved from benzoic acids or benzaldehydes. google.comgoogle.com For example, 2,4-dihydroxybenzonitrile (B1587391) can be synthesized from 2,4-dihydroxybenzoic acid. google.com Similarly, a facile synthesis of 2,4-dihydroxybenzonitrile and its ethers can be achieved from 2,4-dihydroxybenzaldehyde (B120756) or 2,4-dimethoxybenzaldehyde. google.com Ammoxidation of alkylbenzenes, where an alkyl group is oxidized in the presence of ammonia, also represents a viable, though often industrially focused, route to benzonitriles. youtube.com

A synthesis for 2-fluoro-4-methylbenzonitrile (B33328) starts from 4-bromo-3-fluorotoluene, which is reacted with zinc cyanide in the presence of a palladium catalyst.

A search of chemical literature reveals a method for synthesizing 3-fluoro-4-methylbenzonitrile (B68015) from methyl 2-fluoro-4-cyanophenylacetate. The reaction is carried out in the presence of water and anhydrous calcium chloride in N,N-dimethylacetamide at elevated temperatures. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Benzonitrile Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired benzonitrile product. In the Sandmeyer reaction, for instance, careful control of temperature and the addition rate of reagents is crucial. acs.org The choice of solvent can also significantly impact the reaction's efficiency and the stability of intermediates. numberanalytics.com

For the synthesis of 2,4-dihydroxybenzonitrile from 2,4-dihydroxybenzaldehyde, the use of a dehydrating agent like diphosphorus (B173284) pentoxide can be employed. google.com When preparing benzonitriles from benzoic acids, the reaction can be facilitated by converting the benzoic acid to a more reactive intermediate. google.com

In palladium-catalyzed cyanations, the choice of ligand and the base can dramatically affect the outcome. For the fluorination of aryl bromides, fluoride (B91410) bases like potassium fluoride (KF) and cesium fluoride (CsF) have been shown to be highly effective. acs.org The use of an appropriate catalyst system is also key. For example, in the synthesis of 2-fluoro-4-methylbenzonitrile from 4-bromo-3-fluorotoluene, a palladium catalyst, Pd(PPh₃)₄, is used.

Advanced Fluorination Techniques Applied to Aryl and Heteroaryl Systems

The introduction of fluorine atoms into aromatic rings is a specialized area of organic synthesis. Advanced techniques have been developed to achieve this with high efficiency and selectivity.

Nucleophilic and Electrophilic Fluorination Strategies

Fluorination of aromatic compounds can be broadly categorized into nucleophilic and electrophilic methods. tcichemicals.com

Nucleophilic Fluorination involves the displacement of a leaving group by a fluoride ion. acsgcipr.org A classic example is the Balz-Schiemann reaction, where an aryl diazonium salt is treated with a fluoride donor like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). numberanalytics.comacsgcipr.org The Halex (halogen exchange) reaction is another important nucleophilic fluorination method where a halide on an aromatic ring is replaced by fluoride, often using potassium fluoride or cesium fluoride in a polar aprotic solvent. acsgcipr.orgacs.org The reactivity in SɴAr reactions is significantly influenced by the nature of the fluoride source. acsgcipr.org

Electrophilic Fluorination employs reagents that deliver an electrophilic fluorine atom to a nucleophilic carbon center on the aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and safety compared to elemental fluorine. wikipedia.orgorganicreactions.org The mechanism of electrophilic fluorination is complex and can involve either an Sɴ2 or a single-electron transfer (SET) pathway. wikipedia.org These reagents have been successfully used for the direct fluorination of a variety of aromatic compounds. researchgate.net

| Fluorination Strategy | Reagent Examples | Key Features |

| Nucleophilic | KF, CsF, TBAF, KHF₂ acsgcipr.org | Displacement of a leaving group by F⁻. |

| Balz-Schiemann (ArN₂⁺BF₄⁻) numberanalytics.com | Classic method for synthesizing aryl fluorides. | |

| Electrophilic | Selectfluor®, NFSI wikipedia.org | Uses reagents with an electrophilic fluorine atom. |

| N-F reagents organicreactions.org | Generally safer and easier to handle than F₂. |

Late-Stage Difluoromethylation Approaches for Complex Molecules

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups. nih.gove-century.us Late-stage difluoromethylation, the introduction of the CF₂H group at a late step in a synthetic sequence, is a highly desirable strategy.

Various methods have been developed for the difluoromethylation of aryl compounds. These include copper-catalyzed reactions of aryl iodides with difluoromethyl sources and palladium-catalyzed cross-coupling reactions of aryl boronic acids. rsc.orgresearchgate.net Recent advancements include the use of [¹⁸F]difluorocarbene for the radiolabeling of complex molecules for applications like Positron Emission Tomography (PET). nih.gove-century.us

Organophotocatalysis has also emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles using sodium difluoromethanesulfonate as the CF₂H radical source under mild, metal-free conditions. nih.gov This method has been successfully applied to the late-stage functionalization of bioactive molecules. nih.gov

Asymmetric Synthesis and Stereoselective Fluorination of Benzonitrile Derivatives

The development of methods for the asymmetric synthesis of fluorinated compounds is a significant area of research, particularly for the preparation of chiral drugs and agrochemicals. Chiral nickel(II) complexes have been utilized as powerful tools for the stereoselective synthesis of a variety of fluorinated amino acids, including derivatives of phenylalanine. beilstein-journals.orgnih.gov This strategy allows for the synthesis of enantiopure compounds on a gram scale. nih.gov

Catalytic enantioselective fluorination of various substrates, including oxindoles, has been achieved with high enantiomeric excess using chiral palladium complexes. acs.org While the direct asymmetric fluorination of a benzonitrile derivative to create a stereocenter is less common, the principles of asymmetric catalysis can be applied to precursors of fluorinated benzonitriles. For instance, the asymmetric synthesis of a chiral intermediate which is then converted to a fluorinated benzonitrile derivative represents a viable, albeit indirect, approach.

Reductive Defluorination Protocols for Electron-Deficient Arenes

Reductive defluorination, also known as hydrodefluorination (HDF), has emerged as a significant strategy for the synthesis of partially fluorinated arenes from readily available polyfluorinated precursors. This approach involves the selective cleavage of a carbon-fluorine (C–F) bond and its replacement with a carbon-hydrogen (C–H) bond. For electron-deficient arenes, such as polyfluorinated benzonitriles, this method offers a direct route to valuable intermediates that might be challenging to access through traditional fluorination techniques. The development of efficient and regioselective catalytic systems is central to the successful application of this methodology.

The selective HDF of polyfluoroarenes is often accomplished using transition-metal catalysts. Ruthenium and iridium complexes, in particular, have demonstrated notable efficacy. For instance, bifunctional azairidacycle catalysts have been successfully employed for the transfer hydrogenative defluorination of various cyano- and chloro-substituted fluoroarenes. mdpi.com These reactions typically utilize a hydride source, such as potassium formate (B1220265) (HCOOK), and can be conducted under mild conditions. mdpi.com The regioselectivity of the C–F bond cleavage is a critical aspect of these transformations. In many cases, the cleavage preferentially occurs at the position para to an electron-withdrawing substituent, which is consistent with a nucleophilic aromatic substitution-type mechanism. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the defluorination. For example, ruthenium N-heterocyclic carbene (NHC) complexes have been shown to catalyze the HDF of hexafluorobenzene (B1203771) and pentafluoropyridine (B1199360) using alkylsilanes as the reducing agent. nih.gov The catalytic activity and selectivity can be tuned by modifying the NHC ligand. nih.govnih.gov In some systems, the reaction proceeds with high regioselectivity, favoring C–F bond activation at a specific position relative to other substituents on the aromatic ring. nih.gov

While not a direct synthesis of 2,3-Difluoro-4-methylbenzonitrile, the principles of reductive defluorination are well-illustrated by the catalytic HDF of related polyfluorinated benzonitriles. A notable example is the iridium-catalyzed transfer hydrogenation of tetrafluorobenzonitriles. These reactions demonstrate that by carefully controlling the reaction parameters, it is possible to achieve selective partial defluorination, providing access to trifluorinated benzonitrile isomers. mdpi.com This highlights the potential of applying such methodologies to appropriately substituted polyfluorinated methylbenzonitriles to access the desired this compound.

The table below summarizes key findings from a study on the iridium-catalyzed transfer hydrogenative defluorination of tetrafluorobenzonitriles, which serves as a model for the synthesis of partially fluorinated benzonitrile analogues.

| Entry | Substrate | Product(s) | Catalyst Loading (mol%) | Hydride Source (equiv.) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 2,3,4,5-Tetrafluorobenzonitrile | 2,3,5-Trifluorobenzonitrile | 1 | 1.1 | 3 | 75 | 70 |

| 2 | 2,3,4,5-Tetrafluorobenzonitrile | 2,3,5-Trifluorobenzonitrile | 1 | 1.1 | 12 | 100 | 78 (20% of a difluorinated product) |

| 3 | 2,3,4,5-Tetrafluorobenzonitrile | 2,3,5-Trifluorobenzonitrile | 2 | 1.1 | 1 | 100 | 98 |

| 4 | Tetrafluoroterephthalonitrile (B158556) | 2,5-Difluoroterephthalonitrile | 1 | 3 | 2 | 99 | 99 |

| 5 | 4-Cyano-2,3,5,6-tetrafluoropyridine | 4-Cyano-2,5-difluoropyridine | 1 | 2 | 1 | >99 | 98 |

Data sourced from a study on regioselective transfer hydrogenative defluorination catalyzed by a bifunctional azairidacycle. mdpi.com The reactions were conducted in a 1:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and H₂O at 30 °C.

The results indicate that the extent of defluorination can be controlled by adjusting the reaction time and catalyst loading. mdpi.com For instance, in the case of 2,3,4,5-tetrafluorobenzonitrile, a higher catalyst loading led to a near-quantitative yield of the trifluorinated product in a significantly shorter time. mdpi.com Furthermore, the substrate's electronic properties play a crucial role, with highly electron-deficient substrates like tetrafluoroterephthalonitrile undergoing double defluorination with high efficiency. mdpi.com These findings underscore the synthetic utility of reductive defluorination protocols for accessing specific isomers of fluorinated benzonitriles and their analogues.

Exploration of Chemical Reactivity and Transformation Pathways of 2,3 Difluoro 4 Methylbenzonitrile

Mechanistic Investigations of the Nitrile Functional Group Transformations

The nitrile or cyano group is a versatile functional group in organic chemistry due to its unique electronic structure. nih.gov It possesses a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center, which together impart a rich and diverse range of reactivity. nih.gov These characteristics allow nitriles to be transformed into various other functional groups, such as amines, ketones, aldehydes, and carboxylic acids, making them valuable intermediates in synthesis. acs.orgacs.org

Hydrolysis, Reduction, and Nucleophilic Addition Reactions of Benzonitriles

The transformation of the nitrile group in benzonitriles can be achieved through several key reactions, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis: The hydrolysis of nitriles, including benzonitriles, can occur under both acidic and basic conditions to yield carboxylic acids or their corresponding salts. This process typically proceeds via the formation of an amide intermediate. chemicalbook.com

Reduction: The reduction of the nitrile group offers a direct route to primary amines. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For instance, the reduction of a ketone to an amine can be achieved using sodium cyanoborohydride, which is a weaker reducing agent than NaBH₄ and is selective for the imine intermediate over the ketone. youtube.com

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. nih.gov A classic example is the addition of Grignard reagents to form a metallo-imine intermediate, which upon hydrolysis yields a ketone. youtube.com Another important nucleophilic addition is the formation of cyanohydrins, where a cyanide ion attacks a carbonyl group. This reaction is base-promoted and results in a carbon atom bearing both a cyanide and a hydroxyl group. libretexts.org The general mechanism for nucleophilic addition to a carbonyl involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Difluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The presence of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl (-CO-) groups, significantly enhances the reactivity of the aromatic ring towards nucleophilic attack. numberanalytics.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. masterorganicchemistry.comstrath.ac.uk

In difluorinated aromatic systems like 2,3-Difluoro-4-methylbenzonitrile, the fluorine atoms act as strong electron-withdrawing groups, activating the ring for SNAr. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to the trend in Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The position of the electron-withdrawing groups is crucial; they are most effective when located ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer intermediate. masterorganicchemistry.com

Recent advancements have enabled the nucleophilic defluorination of even unactivated fluoroarenes through organic photoredox catalysis, expanding the scope of SNAr to include electron-neutral and electron-rich systems. nih.gov

Transition Metal-Catalyzed Cross-Coupling and C-X Bond Activation Studies

Transition metals, particularly palladium, copper, and nickel, play a pivotal role in modern organic synthesis, enabling a wide array of cross-coupling and bond activation reactions.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles. researchgate.net This reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a cyanide-for-halide exchange and subsequent reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide ions. nih.gov To mitigate this, strategies such as the use of co-catalysts like copper and zinc have been developed. researchgate.net Various cyanide sources can be employed, including potassium ferrocyanide, which offers a less toxic alternative to simple cyanide salts. nih.gov The choice of palladium precursor and ligands is also critical for catalytic efficiency. nih.gov

Copper-Catalyzed Reactions and Difluoroalkylation

Copper has long been used in reactions like the Rosenmund-von Braun reaction for synthesizing benzonitriles. nih.gov More recently, copper-catalyzed reactions have been developed for a variety of transformations. The Ullmann reaction, for example, uses copper to couple aryl halides. mdpi.com The mechanism often involves the formation of a cuprate (B13416276) intermediate. mdpi.com Copper catalysts, often in conjunction with diamine ligands, facilitate cross-coupling reactions under mild conditions. nih.gov

Copper catalysis is also instrumental in difluoroalkylation reactions. For instance, copper can catalyze the reaction of aromatic aldehydes with difluoro-containing reagents to produce difluorinated aldols. nih.gov Copper-catalyzed systems can generate difluoroalkyl radicals from appropriate precursors, which can then participate in various cyclization and addition reactions to form complex fluorinated molecules. mdpi.com

Zerovalent Nickel-Mediated C-C Bond Activation of Benzonitrile (B105546)

Zerovalent nickel complexes have been shown to mediate the activation of the C-CN bond in benzonitriles. nih.gov The reaction typically begins with the formation of an η²-nitrile complex, where the nickel coordinates to the carbon-nitrogen triple bond. acs.orgresearchgate.net This initial complex can then undergo oxidative addition, leading to the cleavage of the C-CN bond and the formation of a Ni(II) species. nih.gov

Studies on fluorinated benzonitriles have revealed that the presence and position of fluorine substituents significantly impact the thermodynamics of this C-C bond activation. The stability of the C-C bond activation products is strongly influenced by ortho-fluoro substituents, with each ortho-fluorine atom contributing significantly to the stability of the product. acs.orgosti.govfigshare.com

Organocatalytic and Photoredox-Mediated Transformations

Organocatalysis and photoredox catalysis have emerged as powerful tools in modern organic synthesis, enabling a wide array of transformations under mild conditions. These methodologies often rely on the unique electronic properties of substrates to achieve high selectivity and efficiency.

Organocatalysis could potentially engage this compound in several ways. For instance, the fluorine substituents and the nitrile group create a distinct electronic environment on the aromatic ring, which could influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions or as a component in asymmetric catalysis. However, no specific organocatalytic methods employing this particular substrate have been reported.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer (SET) processes, has been widely used for the functionalization of aromatic compounds. In theory, this compound could serve as a substrate in photoredox-mediated reactions. The electron-withdrawing nature of the fluoro and cyano groups could make the aromatic ring susceptible to radical addition or cross-coupling reactions. General studies on the photoredox-mediated fluorination and trifluoromethylation of arenes have been conducted, but none specifically document the use of this compound.

The following table presents a hypothetical scenario for a photoredox-mediated reaction, illustrating the type of data that would be expected from such a study.

Hypothetical Photoredox-Mediated C-H Functionalization

| Entry | Reactant | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | [Ir(ppy)3] | Blue LED | DMF | Data Not Available |

| 2 | This compound | Rose Bengal | Green LED | Acetonitrile (B52724) | Data Not Available |

Applications of 2,3 Difluoro 4 Methylbenzonitrile in Advanced Chemical Research

Role as a Precursor in Active Pharmaceutical Ingredient (API) Development

In the pharmaceutical industry, 2,3-Difluoro-4-methylbenzonitrile is recognized as a key intermediate. bldpharm.com The presence of multiple functional groups on its benzene (B151609) ring allows for a variety of chemical transformations, making it an important component in the synthesis of new drug candidates.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. This compound provides a ready-made difluorinated phenyl scaffold. Chemists can utilize the nitrile group (-CN) for a range of chemical conversions, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion into a tetrazole ring, to build more complex, biologically active molecules. The difluoro-methyl-substituted aromatic core is a structural motif that appears in various compounds under investigation for therapeutic applications.

The distinct electronic and steric properties imparted by the difluoro-methyl substitution pattern make this compound a valuable starting material for designing novel molecular scaffolds. These scaffolds form the core structures of new potential therapeutic agents. While this compound's structure is relevant for creating diverse molecules, including potential enzyme inhibitors and receptor antagonists, its direct application in the synthesis of specific targets like PARP1 inhibitors or Adenosine Receptor Antagonists is not extensively documented in publicly available research. However, its utility as a precursor for complex fluorinated molecules remains a key asset in the exploration of new pharmacologically active compounds.

Contribution to Agrochemical Discovery and Optimization

The development of novel fungicides and insecticides is critical for global food security. This compound has emerged as a crucial starting material in the synthesis of next-generation agrochemicals designed to protect crops from devastating fungal diseases and insect pests.

Detailed synthetic routes utilizing this compound have been disclosed in patent literature and scientific articles for the creation of potent microbiocidal and insecticidal agents. googleapis.comhep.com.cn Specifically, it serves as a cornerstone in building oxadiazole derivatives with significant fungicidal activity. justia.com

In a typical synthetic pathway, this compound is reacted with hydroxylamine (B1172632) hydrochloride in ethanol. googleapis.comjustia.comgoogle.com This initial step converts the nitrile into an intermediate amidoxime, which is then further elaborated to form a 1,2,4-oxadiazole (B8745197) ring. This heterocyclic core is a key feature in a number of advanced fungicidal compounds. One such compound, N-[[2,3-difluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-N-methoxy-cyclopropanecarboxamide, has been identified as a potent agent in fungicidal compositions. justia.com

Furthermore, research into new insecticides has employed this benzonitrile (B105546) derivative to create pyrimidin-4-amine compounds containing a 1,2,4-oxadiazole motif. hep.com.cn In these syntheses, this compound is used as the foundational aromatic piece, undergoing a series of reactions including bromination of the methyl group, followed by substitution and cyclization to yield the final complex insecticidal molecules. hep.com.cn

Interactive Table: Agrochemical Intermediates Synthesized from this compound

| Intermediate Name/Code | Starting Material | Reagents | Application | Source |

|---|---|---|---|---|

| N-(hydroxy)-2,3-difluoro-4-methyl-benzamidine | This compound | Hydroxylamine hydrochloride, Ethanol | Fungicide Synthesis | google.com, googleapis.com, justia.com |

| Intermediate 1d | This compound | Hydroxylamine hydrochloride, Methanol | Insecticide Synthesis | hep.com.cn |

| Intermediate 2d | Intermediate 1d | 2,4-dichloropyrimidine, N,N-Diisopropylethylamine | Insecticide Synthesis | hep.com.cn |

| Intermediate 3d | Intermediate 2d | N-Bromosuccinimide, AIBN, CCl4 | Insecticide Synthesis | hep.com.cn |

Development of Functional Materials and Specialty Chemicals

While fluorinated benzonitriles are known to be precursors for functional materials like thermally activated delayed fluorescence (TADF) emitters used in OLEDs, specific research detailing the application of this compound in this area is not prominently featured in the reviewed literature.

There is currently no significant information available from the searched sources regarding the direct application of this compound in polymers and coatings research.

Role in Thermally Activated Delayed Fluorescence (TADF) Emitter Synthesis for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a critical building block in the synthesis of advanced emitter molecules for Organic Light-Emitting Diodes (OLEDs), particularly those that exhibit Thermally Activated Delayed Fluorescence (TADF). The unique electronic properties conferred by its structure are instrumental in developing high-efficiency, high-color-purity light-emitting materials. researchgate.netchemrxiv.orgrsc.org The TADF mechanism allows OLEDs to overcome the intrinsic 25% limit on internal quantum efficiency (IQE) seen in traditional fluorescent emitters by harvesting both singlet and triplet excitons. rsc.orgbeilstein-journals.org This is achieved by designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state for light emission. rsc.orgresearchgate.net

The this compound moiety typically functions as an electron-accepting unit within a larger donor-acceptor (D-A) molecular architecture, which is a common strategy for minimizing ΔEST. rsc.orgnih.gov The two electron-withdrawing fluorine atoms, combined with the nitrile group, create a potent acceptor. This acceptor unit is often paired with various electron-donating moieties to achieve the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in promoting the charge-transfer character of the excited state and reducing ΔEST. researchgate.netnih.gov

A specific area where this building block has shown significant promise is in the creation of multi-resonance (MR) TADF emitters. chemrxiv.orgrsc.orgsioc-journal.cn MR-TADF materials are known for their rigid structures, which lead to narrowband emission spectra and high photoluminescence quantum yields (PLQY), crucial for achieving high-resolution displays with excellent color purity. chemrxiv.orgrsc.org By incorporating the this compound structure into complex, fused polycyclic aromatic frameworks containing electron-donating atoms like nitrogen and electron-deficient atoms like boron, researchers can fine-tune the photophysical properties of the resulting emitters. sioc-journal.cn

Research has demonstrated the successful synthesis of highly efficient green and deep-blue TADF emitters utilizing fluorinated benzonitrile derivatives. researchgate.netrsc.org For example, OLED devices fabricated with novel MR-TADF emitters have shown outstanding performance. One such device, incorporating an oxygen-bridged MR-TADF emitter, exhibited an external quantum efficiency (EQE) of 23.3% with pure green emission. rsc.org Another study on deep-blue emitters achieved a maximum EQE of 28.7% and excellent color purity, nearly satisfying the BT.2020 color standard. researchgate.net These results underscore the importance of fluorinated benzonitriles in pushing the boundaries of OLED technology.

| Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |

|---|---|---|---|---|

| DMAc-BN (MR-TADF) | 20.3% | Green | (0.18, 0.60) | rsc.org |

| PXZ-BN (MR-TADF) | 23.3% | Pure Green | (0.22, 0.67) | rsc.org |

| Hybrid MR-TADF | 28.7% | Deep-Blue | (y = 0.053) | researchgate.net |

| Diphenylsulfone-based (D6) | 19.5% | Blue | (0.16, 0.20) | beilstein-journals.org |

Use in Fundamental Organic Synthesis as a Versatile Building Block

Beyond its specialized role in OLEDs, this compound is a valuable and versatile building block in fundamental organic synthesis. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized, allowing for the construction of complex molecular architectures. innospk.com Organic building blocks like this are foundational components for the modular, bottom-up assembly of molecules in medicinal chemistry, materials science, and agrochemistry. sigmaaldrich.cominnospk.com

The chemical reactivity of this compound is dictated by its distinct functional groups:

Nitrile Group (-CN): The nitrile group is a highly versatile functional handle. It can undergo a variety of transformations, including:

Hydrolysis: Conversion to a carboxylic acid, which can then participate in esterification or amidation reactions.

Reduction: Transformation into a primary amine, a key functional group for introducing nitrogen into a molecule.

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Cycloaddition Reactions: Participation in the formation of heterocyclic rings, such as tetrazoles.

Fluorinated Aromatic Ring: The fluorine atoms significantly influence the reactivity of the benzene ring. As strong electron-withdrawing groups, they activate the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a fluorine atom by a variety of nucleophiles (e.g., amines, alkoxides), providing a powerful method for C-N and C-O bond formation. ossila.com For instance, the synthesis of TADF emitters often involves the SNAr reaction between a fluorinated benzonitrile and a carbazole-based donor. ossila.com

Methyl Group (-CH3): The methyl group can also be a site for chemical modification. While less reactive than the other groups, it can undergo free-radical halogenation or oxidation under specific conditions to introduce further functionality. It also provides steric bulk, which can influence the conformation and packing of molecules in the solid state. ossila.com

This combination of functional groups makes this compound a precursor for a wide range of high-value chemicals. The incorporation of fluorine is particularly desirable in the synthesis of pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. innospk.com For example, related fluorinated benzonitrile building blocks are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the antidiabetic drug Trelagliptin. innospk.comossila.com The strategic placement of fluoro and methyl groups on the benzonitrile core provides chemists with a powerful tool for systematically modifying molecular properties and synthesizing novel compounds with tailored functions.

Advanced Characterization and Computational Investigations of 2,3 Difluoro 4 Methylbenzonitrile

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of synthesized compounds. Each method provides unique and complementary information about the atomic connectivity and chemical environment within the 2,3-Difluoro-4-methylbenzonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by mapping the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons (H-5 and H-6) would appear as complex multiplets in the downfield region (typically δ 7.0-7.8 ppm) due to coupling with each other and with the adjacent fluorine atoms. The methyl group (CH₃) protons would appear as a singlet or a narrow multiplet (due to small couplings to the fluorine atom at C-3) in the upfield region (around δ 2.4 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. thieme-connect.de The spectrum for this compound would display eight distinct signals. The nitrile carbon (C≡N) is typically found around δ 115-120 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and two-bond couplings with fluorine (¹JCF, ²JCF). The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large coupling constants and appear as doublets or doublets of doublets. The methyl carbon (CH₃) signal will be observed in the upfield region (around δ 15-20 ppm).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. wikipedia.org It provides direct information about the fluorine atoms. wikipedia.org The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would appear as multiplets due to coupling with each other (³JFF) and with nearby protons (³JHF, ⁴JHF). The chemical shifts for fluorobenzenes are sensitive to the substitution pattern. wikipedia.orgcolorado.edu

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Aromatic (H-5, H-6) | 7.0 - 7.8 | Multiplet (m) |

| ¹H | Methyl (CH₃) | ~2.4 | Singlet (s) or narrow multiplet |

| ¹³C | Nitrile (CN) | 115 - 120 | Singlet (s) or Triplet (t) |

| ¹³C | Aromatic (C-F) | Variable (downfield) | Doublet of Doublets (dd) |

| ¹³C | Aromatic (C-H, C-C) | 120 - 145 | Multiplet (m) |

| ¹³C | Methyl (CH₃) | 15 - 20 | Quartet (q) |

| ¹⁹F | Fluoro (F-2, F-3) | -110 to -170 (vs CFCl₃) | Multiplet (m) |

Vibrational Spectroscopy (FTIR, Raman) and Normal Coordinate Analysis

FTIR and Raman Spectroscopy: The most characteristic vibration for this compound is the C≡N (nitrile) stretching mode, which appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ in both FTIR and Raman spectra. orientjchem.orgjchps.com The C-F stretching vibrations are also prominent, typically observed as strong bands in the 1200-1300 cm⁻¹ region. orientjchem.orgresearchgate.net Aromatic C-C stretching vibrations occur in the 1400-1650 cm⁻¹ range. orientjchem.org The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹. orientjchem.org

Normal Coordinate Analysis: This computational analysis complements the experimental data by assigning the observed vibrational bands to specific molecular motions (stretching, bending, etc.). This analysis helps to resolve ambiguities in band assignments, especially in the complex fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl (CH₃) | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong |

| C-H Bend | Aromatic | 750 - 1000 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (C₈H₅F₂N), the theoretical monoisotopic mass is 153.0390 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula and ruling out other potential structures with the same nominal mass.

Chromatographic Techniques (HPLC, TLC) for Analytical and Preparative Applications

Chromatographic methods are essential for assessing the purity of this compound and for its purification. rsc.orgshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. sielc.com For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). shimadzu.comsielc.com A pure sample would show a single major peak in the chromatogram. The technique is also invaluable for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique used for rapid purity checks and for determining appropriate solvent systems for larger-scale column chromatography. A small spot of the compound is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The purity is assessed by observing the number of spots that appear after visualization (e.g., under UV light); a pure compound should ideally show a single spot.

Quantum Chemical Calculations and Electronic Structure Theory

Computational chemistry provides deep insights into the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. researchgate.net

Molecular Geometry: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). researchgate.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the C-C, C-H, C-F, and C≡N bond lengths and the angles within the benzene (B151609) ring and its substituents.

Vibrational Frequencies: The same DFT methods can be used to calculate the harmonic vibrational frequencies of the molecule. mdpi.comnih.gov The calculated frequencies are typically scaled by an empirical factor to improve their agreement with experimental data from FTIR and Raman spectroscopy. researchgate.net This comparison allows for a confident assignment of the experimental vibrational bands to specific molecular motions, confirming the structural analysis. orientjchem.orgresearchgate.net

| Parameter | Atoms Involved | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (methyl) | ~1.51 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | F-C-C-F | Variable (defines planarity) |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It is a visual representation of the total electrostatic potential on the electron density surface of a molecule. The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP analysis of this compound, one would expect to observe regions of negative potential (typically colored in shades of red and yellow) around the nitrogen atom of the nitrile group and the fluorine atoms, indicating their electron-rich nature and propensity to act as electrophilic attack sites. Conversely, regions of positive potential (colored in blue) would likely be located around the hydrogen atoms of the methyl group and the aromatic ring, suggesting their susceptibility to nucleophilic attack.

The charge distribution within the molecule, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the partial charges on each atom. This data complements the MEP analysis by assigning specific charge values, further detailing the electronic landscape of the molecule. For this compound, the highly electronegative fluorine and nitrogen atoms would be expected to carry significant negative partial charges, while the carbon atoms bonded to them and the hydrogen atoms would exhibit positive partial charges.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) and Charge Distribution Data for this compound

| Parameter | Predicted Observation |

| MEP Negative Regions | Concentrated around the nitrogen atom of the nitrile group and the two fluorine atoms. |

| MEP Positive Regions | Located around the hydrogen atoms of the methyl group and the aromatic ring. |

| Partial Atomic Charges | |

| Nitrogen (N) | Significant negative charge. |

| Fluorine (F) atoms | Significant negative charges. |

| Aromatic and Methyl Hydrogens | Positive charges. |

| Aromatic and Methyl Carbons | Varied positive charges depending on their bonding environment. |

Note: This table is predictive and based on the general principles of chemistry. Actual values would require specific computational studies.

Cheminformatics and Predictive Modeling in Molecular Design

Cheminformatics and predictive modeling are powerful tools in modern drug discovery and chemical research. These approaches utilize computational models to predict the properties and activities of chemical compounds, thereby saving time and resources in experimental studies.

Computational Assessment of Molecular Descriptors for Research Design

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be categorized into various classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. The selection of appropriate descriptors is a critical step in the development of predictive models.

For this compound, a comprehensive set of molecular descriptors would be calculated to build a robust model for predicting its activities. These descriptors would capture its size, shape, electronic properties, and lipophilicity, which are crucial for its interaction with biological systems.

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Fluorine Atoms | Presence of specific functional groups | |

| Topological | Wiener Index | Branching and connectivity of the molecule |

| Kier & Hall Shape Indices | Molecular shape | |

| Geometrical | 3D-MoRSE Descriptors | 3D structure of the molecule |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Dipole Moment | Polarity of the molecule | |

| Physicochemical | LogP | Lipophilicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or environmental fate. These models are developed by finding a statistical correlation between the molecular descriptors of the compounds and their experimentally determined activities.

A QSAR study on a series of compounds including this compound could be used to predict its potential biological activities, such as enzyme inhibition or receptor binding. Similarly, QSAR models can predict its environmental fate, including properties like biodegradability, soil sorption, and potential for bioaccumulation. The predictive power of a QSAR model is highly dependent on the quality and diversity of the data used to build it.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand the interactions between a potential drug molecule and its biological target.

A molecular docking study of this compound would involve docking it into the active site of a specific protein target. The results would provide insights into the binding affinity, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds). The fluorine atoms in this compound could potentially form favorable halogen bonds with electron-rich atoms in the protein's active site, contributing to its binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Protein Kinase

| Parameter | Predicted Finding |

| Binding Affinity (kcal/mol) | A negative value indicating favorable binding. |

| Key Interacting Residues | Interactions with specific amino acids in the ATP binding pocket. |

| Types of Interactions | Hydrogen bonding via the nitrile nitrogen, halogen bonding from the fluorine atoms, and hydrophobic interactions from the methyl-benzene ring. |

Note: This table is illustrative. Actual results would depend on the specific protein target and the docking software used.

Applicability Domain (AD) Assessment in Predictive Toxicology

The Applicability Domain (AD) of a predictive model, such as a QSAR model, defines the chemical space for which the model's predictions are considered reliable. It is crucial to define the AD to avoid making inaccurate predictions for compounds that are structurally dissimilar to the compounds used to train the model.

Several methods can be used to define the AD, including those based on the range of molecular descriptors, the similarity to the training set compounds, and the leverage approach. When a new compound like this compound is evaluated using a predictive toxicology model, its position relative to the AD must be assessed. If the compound falls within the AD, the prediction is considered reliable. If it falls outside the AD, the prediction is treated with caution, and further experimental validation may be required. This is a critical step in the regulatory acceptance of in silico toxicology predictions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Involving Fluorinated Benzonitriles

Elucidation of Fluorine Effects on Chemical Reactivity and Regioselectivity

The introduction of fluorine atoms onto a benzonitrile (B105546) ring profoundly alters its electronic properties, which in turn governs its chemical reactivity and the regioselectivity of its reactions. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect can significantly influence reactions such as nucleophilic aromatic substitution (SNAr).

In fluorinated benzonitriles, the fluorine atoms activate the aromatic ring towards nucleophilic attack. For a compound like 2,3-Difluoro-4-methylbenzonitrile, the two fluorine atoms, positioned ortho and meta to the nitrile group, create a highly electron-deficient aromatic system. The nitrile group itself is a moderate deactivator for electrophilic substitution but a meta-director. However, in the context of SNAr reactions, both the nitrile and fluorine atoms activate the ring. The regioselectivity of nucleophilic attack is dictated by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. Attack at positions ortho or para to the electron-withdrawing groups (fluorine and nitrile) is generally favored.

Studies on various fluorinated benzonitriles have shown that the position of fluorine substitution is critical. For instance, research on the C-C bond activation of fluorinated benzonitriles using transition metal complexes revealed that the stability of the resulting products is strongly dependent on the number of ortho-fluorine substituents. acs.orgacs.org This highlights the powerful influence of fluorine's position on the energetic landscape of chemical transformations. The strong electron-withdrawing nature of the fluoro substituent drives reaction equilibria toward the products. acs.orgacs.org

The table below illustrates the general impact of fluorine substitution on the electronic properties of an aromatic ring, which is fundamental to its reactivity.

| Substitution Pattern | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect | Predicted Impact on SNAr Reactivity |

| Non-fluorinated | N/A | N/A | Neutral (relative) | Baseline |

| Monofluoro | Strong | Weak | Strongly Electron-Withdrawing | Increased |

| Difluoro (e.g., 2,3-difluoro) | Very Strong | Weak | Very Strongly Electron-Withdrawing | Significantly Increased |

| Trifluoromethyl (-CF3) | Very Strong | None | Very Strongly Electron-Withdrawing | Significantly Increased |

This table provides a generalized overview of electronic effects.

Rational Design Principles for Modulating Molecular Properties through Fluorine Substitution

The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—make it a powerful tool for rational drug design. tandfonline.com Substituting hydrogen with fluorine can modulate a range of molecular properties without introducing significant steric bulk. researchgate.net

Key molecular properties modulated by fluorine substitution include:

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups. bohrium.com This can alter a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor binding interactions.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes. researchgate.netbohrium.com This is a primary reason for introducing fluorine into drug candidates.

The following table demonstrates how fluorination can be used to fine-tune key physicochemical properties.

| Property | Rationale for Fluorine Substitution | Desired Outcome in Drug Design |

| pKa | Lower the basicity of an amine group. | Optimize solubility and reduce off-target ion channel binding. |

| Lipophilicity (logP/logD) | Block a site of metabolism on an aromatic ring. | Increase metabolic stability and oral bioavailability. nih.gov |

| Conformation | Introduce a gauche effect or other conformational constraints. | Lock the molecule into a bioactive conformation to improve potency. |

| Binding Affinity | Form favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein. | Enhance binding affinity and selectivity. tandfonline.comnih.gov |

SAR in Drug Discovery: Optimizing Lipophilicity and Metabolic Stability through Fluorination

In drug discovery, lead optimization often involves a balancing act between potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Fluorination is a key strategy in this process, particularly for enhancing metabolic stability and optimizing lipophilicity. tandfonline.comnih.gov

Lipophilicity: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potential for toxicity. nih.gov An optimal lipophilicity (often in the logD range of 1-3) is typically sought. nih.gov Fluorine substitution can be used to modulate lipophilicity to fall within this desired range. For example, replacing a hydrogen with a fluorine on an aromatic ring generally increases logP, which can enhance membrane permeability. nih.gov However, in some contexts, fluorination can also decrease lipophilicity. researchgate.net This context-dependent effect allows for the precise tuning of a molecule's properties. Structure-activity relationship studies often involve synthesizing a series of analogs with fluorine at different positions to find the optimal balance of properties. nih.govresearchgate.net

The table below provides a hypothetical example of how fluorination could be used to optimize a lead compound.

| Compound | Substitution | Calculated logP | In Vitro Metabolic Stability (t1/2, mins) |

| Lead Compound | 4-methylbenzonitrile moiety | 2.1 | 15 |

| Analog 1 | 4-methyl-2-fluoro benzonitrile moiety | 2.4 | 45 |

| Analog 2 | 4-methyl-2,3-difluoro benzonitrile moiety | 2.7 | >120 |

This is a representative data table illustrating a common trend in medicinal chemistry. Actual values are compound-dependent.

Predictive Modeling for Pharmacokinetic (PK) Profiles and Toxicity

As the cost and time associated with drug development continue to rise, in silico predictive modeling has become an indispensable tool. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to predict the pharmacokinetic (PK) and toxicological profiles of new chemical entities before they are synthesized. wikipedia.org

Predicting Pharmacokinetics: Physiologically-based pharmacokinetic (PBPK) models and machine learning algorithms can predict key PK parameters such as absorption, distribution, clearance, and volume of distribution. nih.govharvard.edupreprints.org These models use molecular descriptors—physicochemical properties derived from a molecule's structure—to make predictions. For fluorinated compounds, specific descriptors that account for fluorine's unique electronic and steric properties are crucial for model accuracy. For example, statistical modeling has shown that a "fluorine-corrected molecular weight" can be a more relevant descriptor than total molecular weight when predicting the risk of a compound being effluxed by P-glycoprotein. acs.org

Predicting Toxicity: In silico toxicology models aim to predict potential adverse effects, such as hepatotoxicity, cardiotoxicity, or mutagenicity. nih.govfrontiersin.org These models often rely on identifying "structural alerts," which are chemical fragments known to be associated with specific types of toxicity. researchgate.net While the C-F bond is generally stable, under certain enzymatic or chemical conditions, defluorination can occur, potentially leading to the formation of toxic metabolites. nih.gov Predictive models can help identify structures where the C-F bond might be unusually labile. QSAR models are also developed to screen for specific toxicities, such as endocrine disruption, for classes of fluorinated compounds. nih.gov The use of these predictive tools allows for the early de-selection of compounds with a high probability of failure due to poor PK or toxicity profiles, focusing resources on the most promising candidates. youtube.com

Future Directions and Emerging Research Frontiers for 2,3 Difluoro 4 Methylbenzonitrile

Innovations in Green Chemistry and Sustainable Synthesis of Fluorinated Compounds

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This involves designing synthetic methods that reduce waste, use less hazardous substances, and are more energy-efficient. For fluorinated compounds like 2,3-Difluoro-4-methylbenzonitrile, this translates to developing more sustainable synthetic routes that move away from harsh traditional fluorination methods.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as engineered aldoxime dehydratases, presents a green alternative for the synthesis of aromatic nitriles. This approach offers mild reaction conditions and reduces the need for toxic solvents.

Aqueous Micellar Catalysis: Utilizing water as a solvent is a significant step towards greener synthesis. Micellar catalysis, which employs surfactants to create reaction "pockets" in water, has shown promise for various organic transformations, including those relevant to fluorinated molecules.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for fluorination reactions, which can often be hazardous. This technology allows for precise control over reaction parameters, minimizing byproduct formation.

Late-Stage Fluorination: Developing methods to introduce fluorine atoms at a late stage of a synthetic sequence is a key goal. This strategy avoids the need to carry fluorinated intermediates through multiple steps and allows for the diversification of complex molecules.

| Green Chemistry Approach | Description | Potential Impact on Fluorinated Compound Synthesis |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Milder reaction conditions, reduced use of toxic reagents and solvents. |

| Aqueous Micellar Catalysis | Performing organic reactions in water using surfactants to form micelles. | Eliminates the need for volatile organic solvents, improving safety and reducing environmental impact. |

| Flow Chemistry | Conducting reactions in a continuous stream rather than in a batch. | Enhanced safety for potentially hazardous fluorination reactions, improved scalability and efficiency. |

| Late-Stage Fluorination | Introduction of fluorine atoms in the final steps of a synthesis. | Increased efficiency in creating diverse libraries of fluorinated compounds for screening. |

Development of Novel Catalytic Systems for Highly Selective Benzonitrile (B105546) Transformations

The nitrile group in benzonitriles is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, and aldehydes. The development of highly selective catalytic systems for these transformations is crucial for the efficient synthesis of valuable downstream products.

Recent research has focused on the catalytic hydrogenation of benzonitrile to benzylamine, a key industrial intermediate. Various catalytic systems have been investigated for this purpose:

Metal-Supported Catalysts: Silica-supported nickel (Ni/SiO2) has been shown to be more active and selective for the production of benzylamine from benzonitrile compared to cobalt or palladium catalysts. Copper-magnesium oxide (Cu-MgO) catalysts have also demonstrated high conversion of benzonitrile and selectivity for benzylamine in the gas phase.

Triruthenium Clusters: Triruthenium cluster complexes have been studied as catalysts for benzonitrile hydrogenation. The presence of a carbonyl ligand on the cluster was found to significantly improve the selectivity towards benzylamine by suppressing the formation of byproducts.

Atomically Dispersed Catalysts: Atomically dispersed palladium catalysts have shown distinct selectivity in the transfer hydrogenation of nitriles, with single-atom catalysts preferentially generating secondary amines and few-atom cluster catalysts favoring primary amines.

| Catalyst System | Substrate | Product | Key Findings |

| Ni/SiO2 | Benzonitrile | Benzylamine | Higher activity and selectivity compared to Co/SiO2 and Pd/SiO2. |

| Cu-MgO | Benzonitrile | Benzylamine | High conversion and selectivity in the absence of additives at atmospheric pressure. |

| Triruthenium Clusters | Benzonitrile | Benzylamine | Carbonyl ligand improves selectivity for the primary amine. |

| Atomically Dispersed Pd | Nitriles | Primary/Secondary Amines | Catalyst structure (single-atom vs. cluster) controls product selectivity. |

Future research will likely focus on developing catalysts that can selectively transform substituted benzonitriles, such as this compound, to access a wider range of functionalized building blocks.

Exploration of New Therapeutic and Agrochemical Targets for Fluorinated Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced efficacy, improved metabolic stability, and increased bioavailability. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine.

The this compound scaffold can serve as a starting point for the synthesis of novel bioactive molecules. The presence of two fluorine atoms can influence the molecule's conformation and electronic properties, potentially leading to new interactions with biological targets.

Therapeutic Targets:

Enzyme Inhibitors: The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that can interact with the active sites of enzymes.

GPCR Ligands: Fluorination is a common strategy in the design of ligands for G protein-coupled receptors (GPCRs) to modulate their pharmacological properties.

Anticancer Agents: Many successful anticancer drugs are fluorinated compounds. The unique properties of fluorine can be exploited to design new agents that target specific pathways in cancer cells.

Agrochemical Targets:

Herbicides, Fungicides, and Insecticides: Fluorinated compounds are widely used in crop protection. The introduction of fluorine can enhance the potency and selectivity of these agents. The this compound core could be incorporated into new pesticide discovery programs.

The exploration of new biological targets for fluorinated scaffolds like this compound will continue to be a major driver of research in medicinal and agrochemical chemistry.

Advancements in Computational and Data-Driven Approaches for Fluorine Chemistry

Computational chemistry and data-driven methods are becoming increasingly important in the design and discovery of new molecules. For fluorine chemistry, these approaches can help to predict the effects of fluorination on molecular properties and biological activity, thereby accelerating the discovery process.

Computational Fluorine Scanning: This method uses free-energy perturbation calculations to predict the change in binding affinity upon fluorine substitution. This allows chemists to prioritize the synthesis of the most promising fluorinated analogues.

Machine Learning and Deep Learning: AI-powered models are being developed to predict the impact of fluorine substitution on drug activity. These models can learn from large datasets of fluorinated and non-fluorinated compounds to identify structure-activity relationships.

Force Field Development: Accurate force fields are essential for reliable molecular simulations of fluorinated compounds. Ongoing research is focused on developing more accurate parameters for fluorine to improve the predictive power of computational models.

High-Throughput Screening and Bayesian Optimization: Data science tools are being used to efficiently screen large libraries of potential catalysts and reaction conditions. Bayesian optimization can guide the selection of experiments to more rapidly identify optimal conditions for fluorination reactions.

| Computational/Data-Driven Approach | Application in Fluorine Chemistry | Benefit |

| Computational Fluorine Scanning | Predicts the effect of fluorine substitution on protein-ligand binding affinity. | Guides the design of more potent drug candidates. |

| Machine Learning/Deep Learning | Predicts changes in biological activity upon fluorination. | Accelerates the identification of promising fluorinated compounds. |

| Force Field Development | Improves the accuracy of molecular simulations involving fluorinated molecules. | Enhances the reliability of computational predictions. |

| Bayesian Optimization | Optimizes reaction conditions for fluorination reactions. | Reduces the number of experiments needed to find optimal synthetic routes. |

These computational and data-driven approaches will play a crucial role in navigating the vast chemical space of fluorinated compounds and identifying new molecules with desired properties.

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Materials Science

The unique properties of the carbon-fluorine bond make fluorinated compounds valuable not only in the life sciences but also in materials science. The future of fluorine chemistry lies in fostering interdisciplinary research that bridges these fields.

Organic Chemistry: The development of new synthetic methods for the preparation of complex fluorinated molecules remains a central theme.

Biology: Understanding how fluorination impacts biological systems is key to designing safer and more effective drugs and agrochemicals. The use of 18F-labeled compounds in positron emission tomography (PET) is a prime example of the synergy between fluorine chemistry and biology for diagnostic purposes.

Materials Science: Fluorinated compounds are used in a wide range of materials, including polymers with low coefficients of friction (e.g., Teflon), specialty lubricants, and liquid crystal displays. Fluorinated benzonitriles, for instance, are precursors for advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters used in OLED technology.

The compound this compound and its derivatives could find applications in all three areas. For example, polymers derived from this scaffold might exhibit unique thermal or optical properties. In biology, its derivatives could be explored as probes to study biological processes. The continued collaboration between chemists, biologists, and materials scientists will be essential to fully realize the potential of fluorinated compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-methylbenzonitrile, and how can reaction conditions be optimized for lab-scale production?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or cyanation of halogenated precursors. For example, starting from 2,3-difluoro-4-methylbromobenzene, a cyanation reaction using copper(I) cyanide (CuCN) under reflux in polar aprotic solvents (e.g., DMF) yields the target nitrile. Optimization involves controlling temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). AI-driven retrosynthesis tools, as described in similar fluorobenzonitrile syntheses , can predict alternative routes, such as direct fluorination of methyl-substituted precursors using Selectfluor®. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine’s magnetic properties?

- Answer : Key techniques include:

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -160 ppm for aromatic F) and coupling patterns (e.g., J₃-F and J₂-F couplings).

- ¹H NMR : Methyl protons (~δ 2.5 ppm) split due to coupling with adjacent fluorines (³J₅-H ~ 8–10 Hz).

- IR Spectroscopy : Sharp C≡N stretch (~2230 cm⁻¹) and C-F stretches (~1250–1100 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 167.04 (C₈H₅F₂N). Fluorine’s high electronegativity requires careful baseline correction in NMR and IR to avoid signal distortion .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer : Use fume hoods and PPE (nitrile gloves, lab coats, face shields) to prevent inhalation or dermal exposure. Avoid contact with oxidizing agents (risk of HCN release). Store in sealed containers at 2–8°C. Spills require neutralization with 10% sodium bicarbonate followed by adsorption (vermiculite) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions, and what parameters are critical for accurate simulations?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of fluorine substituents on reaction pathways. Key parameters:

- LUMO Energy : Fluorine’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity at the nitrile group.

- Charge Distribution : Partial charges at C4-methyl and C1-cyano guide regioselectivity in Suzuki-Miyaura couplings.

Validation requires benchmarking against experimental kinetic data (e.g., Hammett σ constants for meta/para fluorines) .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzonitriles, and how can these be applied to this compound?

- Answer : Discrepancies in bond angles or unit-cell parameters arise from polymorphism or solvent inclusion. Strategies:

- High-Resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle structural differences.

- DFT Geometry Optimization : Compare computed vs. experimental bond lengths (C-F: ~1.34 Å; C≡N: ~1.15 Å).

- Thermal Analysis (DSC/TGA) : Identify polymorphic transitions or decomposition events. For this compound, prioritize low-temperature (<100 K) crystallography to minimize thermal motion artifacts .

Q. How does the steric and electronic interplay between fluorine substituents influence the regioselectivity of this compound in nucleophilic aromatic substitution (NAS)?

- Answer : Fluorine’s electron-withdrawing effect activates the ring for NAS but directs substitution to positions ortho/para to existing substituents. In this compound:

- C4-Methyl Group : Steric hindrance reduces substitution at C4.

- C2/C3 Fluorines : Activate C1 (para to C3-F) for nucleophilic attack (e.g., methoxylation). Kinetic studies show 70% selectivity for C1 substitution under basic conditions (K₂CO₃, DMSO, 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。